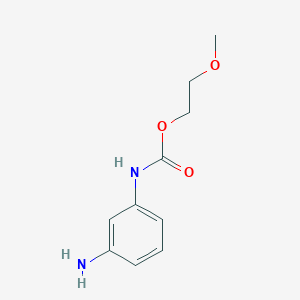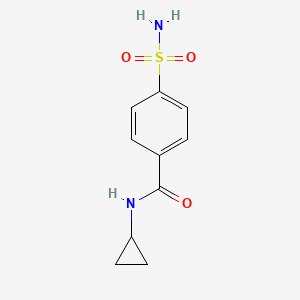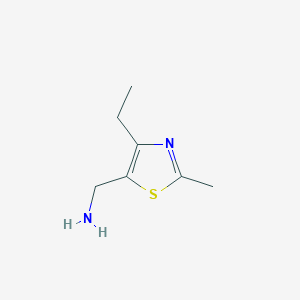
2-methoxyethyl N-(3-aminophenyl)carbamate
Descripción general
Descripción
2-methoxyethyl N-(3-aminophenyl)carbamate is a chemical compound with the CAS Number 1095601-63-0 . It has a molecular weight of 210.23 . The IUPAC name for this compound is 2-methoxyethyl 3-aminophenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Environmental Estrogens and Methoxychlor
Research on methoxychlor, a pesticide with proestrogenic activity, indicates its transformation into an active estrogenic form, HPTE, which has adverse effects on fertility and development. This study highlights the environmental impact of chemicals with estrogenic activity, which could be relevant to understanding the environmental and physiological impacts of similar compounds like carbamates (Cummings, 1997).
Pharmacological Properties of Metoclopramide
Metoclopramide, a compound used in gastro-intestinal diagnostics, shares some structural similarities with carbamates, having a methoxy group as part of its structure. Its ability to affect gastric emptying and its interactions with various neurotransmitters may offer insights into the potential pharmacological applications of related compounds (Pinder et al., 2012).
Biomass Conversion to Furan Derivatives
A review on the conversion of plant biomass into furan derivatives, including various methoxymethyl furans, underlines the potential of methoxyethyl compounds in sustainable chemistry and materials science. These applications in producing polymers, fuels, and functional materials from renewable sources could be indirectly relevant to the study of 2-methoxyethyl N-(3-aminophenyl)carbamate (Chernyshev et al., 2017).
Neurochemical Research
Studies on neurochemical effects of various compounds, including those related to antidepressant treatment, might offer insights into the neurochemical applications of carbamate derivatives. For instance, research on plasma MHPG levels in relation to antidepressant treatment response highlights the importance of understanding neurochemical pathways and the potential effects of carbamate derivatives on these pathways (Yoshimura et al., 2004).
Environmental and Health Concerns of Ethyl Carbamate
Ethyl carbamate (urethane), related by functional group but not identical to the query compound, raises health concerns due to its carcinogenic properties. Research on its occurrence in foods and beverages, and the associated health risks, underscores the importance of understanding the environmental and physiological impacts of carbamate compounds (Weber & Sharypov, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxyethyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYDMKPFQILQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)



![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)





